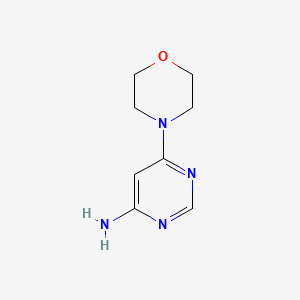

4-Amino-6-morpholinopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-morpholin-4-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJWZMBGGYWCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539202 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96225-80-8 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-morpholinopyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-amino-6-morpholinopyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed, field-proven insights into the synthesis of this important scaffold. We will explore the primary synthetic routes, delve into the causality behind experimental choices, and provide detailed protocols. The guide emphasizes practical considerations, potential challenges, and strategies for successful synthesis, grounded in authoritative references.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including several approved drugs. When substituted with both an amino and a morpholino group at the 4 and 6 positions, the resulting this compound scaffold exhibits a diverse range of pharmacological activities. These compounds have been investigated as inhibitors of various kinases, making them valuable leads in the development of novel therapeutics for cancer and inflammatory diseases.[1][2] The strategic placement of the hydrogen-bond donating amino group and the polar, solubilizing morpholine moiety creates a unique chemical space for interaction with biological targets. Understanding the efficient and reliable synthesis of this core structure is therefore of paramount importance for the drug discovery process.

Primary Synthetic Pathways from 4,6-Dichloropyrimidine

The most common and economically viable starting material for the synthesis of this compound is 4,6-dichloropyrimidine. The two chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for a stepwise introduction of the desired morpholino and amino functionalities. The sequence of these substitutions defines the two primary synthetic routes.

Pathway A: Morpholine Substitution Followed by Amination

This is often the preferred and more direct route, as the initial introduction of the morpholine group does not significantly deactivate the second chlorine atom for the subsequent amination.

Caption: Pathway A for the synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Chloro-6-morpholinopyrimidine

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3.0 eq).[3]

-

To this stirring suspension, add morpholine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-6-morpholinopyrimidine.

-

Expertise & Experience: The use of a base like potassium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3] DMF is an excellent solvent for this SNAr reaction due to its polar aprotic nature, which accelerates the reaction rate. The reaction is typically selective for monosubstitution under these conditions due to the stoichiometry of the nucleophile.

Step 2: Amination of 4-Chloro-6-morpholinopyrimidine

-

In a sealed vessel, dissolve 4-chloro-6-morpholinopyrimidine (1.0 eq) in a suitable solvent such as ethanol.

-

Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide (NH₄OH).

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization or column chromatography to yield this compound.

-

Expertise & Experience: The amination of a chloropyrimidine generally requires more forcing conditions (heat) compared to the first substitution with a more nucleophilic amine like morpholine. Using a sealed vessel is necessary to maintain the concentration of the volatile ammonia. The choice of solvent can influence the reaction rate and solubility of the product. Water can also be used as a solvent in some cases, which offers a greener alternative.[4]

Pathway B: Amination Followed by Morpholine Substitution

This alternative pathway involves the initial introduction of the amino group, followed by the substitution with morpholine. However, this route can present more challenges.

Caption: Pathway B for the synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Amino-6-chloropyrimidine

-

In a pressure vessel, suspend 4,6-dichloropyrimidine (1.0 eq) in an aqueous ammonia solution.

-

Heat the mixture at 55-60 °C for a specified period.[1]

-

Monitor the formation of the product by TLC.

-

After the reaction, cool the mixture, and the product will precipitate out of the solution.

-

Filter the solid, wash with water, and dry to obtain 4-amino-6-chloropyrimidine.

-

Expertise & Experience: This monoamination can be achieved under atmospheric pressure as well, though it might require longer reaction times or higher temperatures.[1] The temperature control is critical to minimize the formation of the diamino-substituted by-product.

Step 2: Reaction of 4-Amino-6-chloropyrimidine with Morpholine

-

Dissolve 4-amino-6-chloropyrimidine (1.0 eq) and morpholine (1.2 eq) in a high-boiling solvent like dioxane or DMF.

-

Add a base such as potassium carbonate.

-

In some cases, the addition of a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., a phosphine ligand) may be necessary to facilitate the reaction.[5]

-

Heat the reaction mixture under reflux for an extended period.

-

Monitor the reaction by TLC.

-

Work-up and purification would follow similar procedures as described in Pathway A.

-

Expertise & Experience: The electron-donating nature of the amino group at the 4-position deactivates the chlorine at the 6-position towards further nucleophilic attack.[5] This can make the second substitution with morpholine sluggish and may require harsh reaction conditions or the use of palladium catalysis to proceed at a reasonable rate.[5][6] This is a significant consideration when choosing the synthetic route.

Comparative Analysis of the Pathways and Key Considerations

| Feature | Pathway A (Morpholine first) | Pathway B (Amine first) |

| Feasibility | Generally more straightforward and higher yielding. | The second step can be challenging due to deactivation of the pyrimidine ring. |

| Reaction Conditions | Milder conditions are often sufficient for both steps. | The second step may require harsh conditions or catalysis.[5] |

| By-products | The main potential by-product is the di-morpholino pyrimidine, which can be minimized by controlling stoichiometry. | Risk of di-amination in the first step and difficult second substitution. |

| Overall Recommendation | Recommended for its reliability and more predictable outcome. | Feasible, but may require more optimization, especially for the second step. |

Conclusion

The synthesis of this compound is most reliably achieved via a two-step sequence starting from 4,6-dichloropyrimidine. The preferred pathway involves an initial nucleophilic substitution with morpholine to form 4-chloro-6-morpholinopyrimidine, followed by amination. This route generally proceeds under milder conditions and with fewer complications than the alternative sequence of amination followed by morpholine substitution. The deactivating effect of the amino group on the pyrimidine ring in the latter pathway often necessitates more forcing conditions or palladium catalysis for the second substitution. A thorough understanding of the principles of nucleophilic aromatic substitution on the pyrimidine core is essential for the successful and efficient synthesis of this valuable scaffold for drug discovery.

References

-

Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. National Center for Biotechnology Information. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. SciSpace. Available at: [Link]

-

(PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]

-

(PDF) Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. ResearchGate. Available at: [Link]

-

Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 4-Amino-6-morpholinopyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-morpholinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. Its utility as a scaffold in the design of targeted therapeutics, including kinase inhibitors, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2][3] These properties—solubility, pKa, and lipophilicity—are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its journey from a laboratory curiosity to a viable drug candidate. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, details authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Core Physicochemical Profile

A foundational understanding begins with the compound's key identifiers and computed properties. These values provide an at-a-glance summary for initial assessment and in silico modeling.

| Property | Value | Source |

| IUPAC Name | 6-morpholin-4-ylpyrimidin-4-amine | PubChem[4] |

| CAS Number | 96225-80-8 | PubChem[4] |

| Molecular Formula | C₈H₁₂N₄O | PubChem[4] |

| Molecular Weight | 180.21 g/mol | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 5 | PubChem[4] |

| LogP (Computed) | -0.1 | PubChem[4] |

| Topological Polar Surface Area | 64.3 Ų | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

In-Depth Property Analysis

Aqueous Solubility

Solubility is a paramount property influencing a drug's bioavailability and formulation. The structure of this compound, with one hydrogen bond donor (the amino group) and five acceptors (the morpholine oxygen and the pyrimidine nitrogens), suggests a degree of aqueous solubility. However, the overall heterocyclic structure can limit this.

-

Qualitative Assessment : Compounds with similar pyrimidine scaffolds are often poorly soluble in water but show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[5] This is a critical first consideration for preparing stock solutions for biological assays.

-

Causality : The morpholine group generally enhances aqueous solubility compared to a more lipophilic substituent, yet the fused ring system of the pyrimidine core remains a significant hydrophobic contributor. The interplay between the polar functional groups and the nonpolar scaffold dictates the final solubility. For drug development, understanding both kinetic and thermodynamic solubility is crucial. Kinetic solubility measures the precipitation of a compound from a supersaturated DMSO stock solution upon dilution in aqueous buffer, mimicking initial assay conditions. Thermodynamic solubility represents the true equilibrium concentration in a saturated solution, which is more relevant for predicting in vivo absorption.[6]

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is vital for predicting a compound's behavior in different physiological environments, such as the stomach (low pH) and intestine (higher pH).

-

Structural Basis : this compound has several potential ionization centers. The primary amino group is basic, and the nitrogen atoms within the pyrimidine ring are also basic. The specific pKa value(s) will determine the charge of the molecule at physiological pH (around 7.4), which in turn affects its ability to cross cell membranes and interact with its biological target.

-

Experimental Rationale : Spectrophotometric titration is a robust method for pKa determination, provided the compound has a chromophore near the ionization center.[7] As the pH of the solution changes, the protonation state of the molecule is altered. This change in the electronic environment of the chromophore leads to a shift in the UV-Vis absorbance spectrum, which can be plotted against pH to determine the pKa.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) one. It is a key indicator of membrane permeability and overall ADMET properties.[8]

-

Computed Value : The computed XLogP3 value for this compound is -0.1.[4] This value suggests that the compound is relatively hydrophilic, with a slight preference for the aqueous phase.

-

Implications : A low LogP value is often associated with lower membrane permeability, but it can also reduce metabolic clearance and nonspecific binding. The morpholine moiety significantly contributes to this hydrophilic character. Optimizing LogP is a classic challenge in drug design, balancing solubility and permeability to achieve desired oral bioavailability.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of a compound's purity and provides insights into the strength of its crystal lattice.

-

Purity Criterion : A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C.[9] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting point range.[9][10]

-

Significance : For drug development, the melting point influences decisions related to solid-form selection, formulation, and stability. While no experimentally determined melting point is readily available in the searched literature for this specific compound, related structures like 4-amino-2-morpholin-4-ylpyrimidine-5-carbonitrile have a high melting point of 229-231 °C, suggesting that this compound is also likely a stable solid at room temperature.[11]

Experimental Protocols & Methodologies

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties discussed.

Protocol: Thermodynamic Solubility Determination

This protocol uses the shake-flask method, the gold standard for determining equilibrium solubility. The core principle is to create a saturated solution and then measure the concentration of the dissolved compound.

Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[6]

-

Solvent Addition : Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration : Seal the vial and place it in an incubator with constant agitation (e.g., on a shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 hours) to reach equilibrium.

-

Phase Separation : After incubation, remove the vial and allow it to stand briefly. Separate the undissolved solid from the solution by high-speed centrifugation or by filtering through a 0.22 µm filter.[6] This step must be done carefully to avoid disturbing the equilibrium.

-

Quantification : Carefully take a known volume of the clear supernatant. Dilute it with a suitable solvent mixture (e.g., 50:50 acetonitrile:buffer) to fall within the linear range of a pre-established calibration curve.[6]

-

Analysis : Measure the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λ_max or by LC-MS. The calculated concentration represents the thermodynamic solubility.[6]

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the change in a compound's UV absorbance spectrum as its ionization state changes with pH.[7]

Workflow: pKa Determination via UV-Vis

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Step-by-Step Methodology:

-

Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.[7]

-

Buffer Preparation : Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3 to 12) with a constant ionic strength (e.g., 0.1 M, adjusted with KCl).[7]

-

Sample Plate Preparation : In a 96-well UV-transparent microtiter plate, add a fixed volume of each buffer solution to different wells. Then, add a small, fixed amount of the compound stock solution to each buffer-containing well to achieve a final concentration of ~0.1-0.2 mM.[7] The final DMSO concentration should be kept low (≤2% v/v) to minimize its effect on pH.[7]

-

Spectral Measurement : Record the UV-Vis spectrum for each well over a relevant wavelength range (e.g., 230-500 nm) using a microplate reader.[7]

-

Data Analysis :

-

Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at these wavelengths against the corresponding pH values. This will generate a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve. This can be determined graphically or more accurately by fitting the data to the appropriate Henderson-Hasselbalch-derived equation using non-linear regression software.

-

Protocol: Melting Point Determination

This protocol describes the capillary method, a common and reliable technique for determining the melting point of a crystalline solid.[12]

Workflow: Melting Point Determination

Sources

- 1. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C8H12N4O | CID 13394190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. mt.com [mt.com]

Chapter 1: The 4-Amino-6-morpholinopyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

An In-Depth Technical Guide to the Biological Activity of 4-Amino-6-morpholinopyrimidine Derivatives

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Among these, the this compound core has emerged as a "privileged scaffold," particularly in the domain of kinase inhibition. This guide provides a comprehensive technical overview of the biological activities of these derivatives, with a primary focus on their role as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer. We will explore the mechanistic basis of their action, delve into structure-activity relationships, and present detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of molecules.

The remarkable efficacy of this compound derivatives stems from their specific and favorable interactions within the ATP-binding pocket of various protein kinases. The morpholine moiety, in particular, is a key feature. It often improves the pharmacokinetic properties of a molecule, enhancing aqueous solubility and metabolic stability.[1]

From a structural standpoint, the pyrimidine core acts as a bioisostere for the purine base of ATP, allowing it to anchor within the kinase hinge region through hydrogen bonding. The amino group at the 4-position and the morpholine group at the 6-position provide critical points for interaction and substitution, allowing for the fine-tuning of potency and selectivity. This structural arrangement has proven exceptionally effective for targeting the Phosphoinositide 3-kinase (PI3K) family of lipid kinases.[2][3]

Chapter 2: Primary Biological Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7] this compound derivatives have been extensively developed as potent inhibitors of key kinases within this cascade, namely PI3K and mTOR.[4][8]

Mechanism of Action

These compounds function as ATP-competitive inhibitors. They occupy the ATP-binding site of PI3K and/or mTOR, preventing the phosphorylation of their downstream substrates and effectively shutting down the signaling cascade.[8][9] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, which in turn blocks the activation of Akt. Inhibition of mTOR, which exists in two complexes (mTORC1 and mTORC2), blocks the phosphorylation of key effectors like S6K1 and 4E-BP1, leading to a shutdown of protein synthesis and cell cycle progression.[8][10] This dual inhibition of both PI3K and mTOR is a particularly powerful strategy to overcome feedback loops that can arise when only one target is inhibited.[7][9]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For this compound derivatives, modifications at various positions on the pyrimidine ring significantly impact their inhibitory activity and selectivity.

| Compound Series | R1 (Position 2) | R2 (Position 5) | Target Selectivity | Potency (IC50) | Reference |

| Series A | Phenyl | H | PI3Kα > mTOR | ++ | [6] |

| Series B | Indazole | H | Dual PI3K/mTOR | ++++ | [4] |

| Series C | Phenyl | Cyano (-CN) | PI3Kα | +++ | [6] |

| Series D | Pyrazole | H | mTOR selective | +++ | [8] |

This table presents a conceptual summary of SAR trends. Actual IC50 values are highly dependent on the specific derivative and assay conditions.

Key takeaways from SAR studies include:

-

Position 2: Substitution with larger heterocyclic rings, such as indazole, often leads to potent dual PI3K/mTOR inhibition.[4]

-

Position 5: Introducing a nitrile group (-CN) can enhance potency against PI3Kα.[6]

-

Morpholine Ring: While generally conserved for its favorable pharmacokinetic properties, modifications can be explored to modulate selectivity.

Chapter 3: Emerging Biological Activities: Anti-inflammatory Effects

Beyond oncology, the this compound scaffold has demonstrated promising anti-inflammatory properties. Inflammation is a complex biological response, and key signaling molecules like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical mediators.[11][12]

Recent studies have shown that certain derivatives can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][13] The mechanism involves the downregulation of iNOS and COX-2 protein expression.[12][14] Molecular docking studies suggest these compounds can bind effectively to the active sites of iNOS and COX-2, presenting a novel therapeutic strategy for inflammation-associated disorders.[11][12]

Chapter 4: Experimental Workflows for Activity Assessment

Validating the biological activity of novel derivatives requires a systematic and rigorous experimental approach. The following protocols represent a standard workflow for characterizing a potential kinase inhibitor based on the this compound scaffold.

Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., PI3Kα HTRF Assay)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to detect the product of the kinase reaction (e.g., PIP3). Inhibition of the kinase results in a decreased FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

-

Prepare a solution of purified PI3Kα enzyme.

-

Prepare a solution of the lipid substrate (PIP2).

-

Prepare a solution of ATP.

-

-

Kinase Reaction:

-

Add 2 µL of the test compound dilution to a 384-well assay plate.

-

Add 4 µL of the PI3Kα enzyme solution.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 4 µL of the ATP/PIP2 substrate mix.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Stop the reaction by adding 5 µL of the detection mix containing a PIP3-binding protein labeled with a FRET donor and an antibody labeled with a FRET acceptor.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a TR-FRET compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Senior Scientist's Note (Causality): The concentration of ATP is typically set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to ATP-competitive inhibitors. Using a non-saturating ATP concentration prevents the need for excessively high compound concentrations to achieve inhibition, providing a more accurate reflection of the compound's intrinsic potency.

Protocol 4.2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, PC-3) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

-

Incubate for 72 hours.

-

-

MTT Addition:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Reading:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell wells).

-

Calculate the percent viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Protocol 4.3: Western Blot Analysis for Target Engagement

This technique verifies that the compound inhibits the intended target within the cell by measuring the phosphorylation status of downstream proteins.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells (e.g., PTEN-deficient PC-3 cells) in a 6-well plate and grow to ~80% confluency.

-

Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for 2-4 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.

-

Separate proteins by size via electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

-

Quantify band intensity to determine the reduction in phosphorylation.

-

Senior Scientist's Note (Trustworthiness): Probing for both the phosphorylated and total protein is a self-validating control. It demonstrates that the observed decrease in the phospho-signal is due to kinase inhibition by the compound, not a general decrease in the total amount of the target protein.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and potent class of kinase inhibitors. Their primary application as anticancer agents targeting the PI3K/Akt/mTOR pathway is well-established, with ongoing efforts focused on improving selectivity and overcoming resistance. The emerging anti-inflammatory activity of this scaffold opens new avenues for therapeutic development in a range of diseases. Future research will likely focus on developing next-generation compounds with dual-target or multi-target activities, exploring novel delivery systems, and identifying predictive biomarkers to guide their clinical application.

References

- National Center for Biotechnology Information. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central.

- Zhang, Y., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(11), 2793.

- Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.

- Xie, Y., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(7), 1836.

- Yadav, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19119-19129.

- National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central.

- SciSpace. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- National Center for Biotechnology Information. (2022). Recent advances and limitations of mTOR inhibitors in the treatment of cancer. PubMed Central.

- ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples....

- Zhang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 22(12), 2235.

- ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †.

- PubMed. (2017). Identification of novel PI3K inhibitors through a scaffold hopping strategy.

- Wikipedia. (n.d.). mTOR inhibitors.

- PubMed. (2014). Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors.

- National Center for Biotechnology Information. (2016). mTOR Inhibitors at a Glance. PubMed Central.

- National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.

- PubMed. (n.d.). [mTOR inhibitor].

- BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine and Morpholine Derivatives.

- Semantic Scholar. (2024). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [mTOR inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Putative Cellular Mechanism of Action of 4-Amino-6-morpholinopyrimidine

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure | MDPI [mdpi.com]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

The 4-Amino-6-morpholinopyrimidine Core: A Technical Guide to its Synthesis, Properties, and Application in Modern Drug Discovery

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from nucleobases to synthetic drugs.[1][2] Within this vast chemical space, the 4-amino-6-morpholinopyrimidine scaffold has emerged as a "privileged structure," a molecular framework that is repeatedly identified as a potent and selective ligand for diverse biological targets. This technical guide provides an in-depth analysis of this crucial core, detailing its synthetic history, chemical properties, and its pivotal role in the development of modern therapeutics, particularly in the realm of protein kinase inhibitors. We will explore the synthetic rationale, provide detailed experimental protocols, and elucidate the structure-activity relationships that make this scaffold an indispensable tool for drug development professionals.

Part 1: The Pyrimidine Scaffold in a Historical and Medicinal Context

The study of pyrimidines dates back to the late 19th century, with early work focusing on derivatives like barbituric acid, first prepared in 1879.[3] The parent heterocycle, pyrimidine, was first synthesized in 1900.[3] However, the true significance of the pyrimidine nucleus was unveiled with the discovery of its presence in the essential building blocks of nucleic acids: cytosine, thymine, and uracil.[2] This fundamental role in biology cemented the pyrimidine ring as a critical area of chemical and medical research.

Chemically, pyrimidine is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions.[3][4] This arrangement makes the ring electron-deficient and influences its reactivity, particularly its susceptibility to nucleophilic substitution, a key feature exploited in its synthesis and derivatization. Over the decades, the functionalization of the pyrimidine core has led to a vast number of therapeutic agents with applications including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2][5] The this compound structure represents a highly successful and refined iteration of this scaffold, optimized for interaction with key biological targets.

Part 2: Synthesis and Chemical Properties of this compound

The synthesis of this compound is a multi-step process that relies on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrimidine ring. The chlorine atoms on substituted chloropyrimidines are excellent leaving groups, allowing for sequential and regioselective introduction of nucleophiles.

Primary Synthetic Routes

Two primary, logical pathways lead to the target compound, both typically starting from the commercially available 4,6-dichloropyrimidine. The choice of route often depends on the desired purity profile and the reactivity of the respective nucleophiles.

Route A: Sequential Substitution via 4-Chloro-6-morpholinopyrimidine

This route involves the initial reaction of 4,6-dichloropyrimidine with morpholine, followed by a second substitution with ammonia. The first substitution with morpholine, a secondary amine, is typically rapid. The subsequent amination requires forcing conditions to replace the remaining chlorine atom.

Route B: Sequential Substitution via 4-Amino-6-chloropyrimidine

Conversely, one can first react 4,6-dichloropyrimidine with ammonia to form 4-amino-6-chloropyrimidine. This intermediate is then reacted with morpholine to yield the final product. This is often the preferred route as the final substitution with morpholine can be driven to completion effectively.

Below is a diagrammatic representation of the more common synthetic pathway (Route B).

Sources

potential therapeutic targets of 4-Amino-6-morpholinopyrimidine

An In-depth Technical Guide to the Therapeutic Targets of the 4-Amino-6-morpholinopyrimidine Scaffold

Abstract

The this compound core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for a multitude of targeted therapeutic agents. Its inherent structural and electronic properties make it an ideal starting point for developing potent and selective inhibitors for a range of protein targets. This guide provides an in-depth technical overview of the key therapeutic targets that have been successfully modulated by derivatives of this versatile scaffold. We will explore the mechanistic rationale behind targeting these proteins, present detailed protocols for target validation, and discuss the therapeutic implications in oncology, inflammation, and pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the this compound scaffold in their own research and development programs.

Introduction: The this compound Scaffold - A Versatile Core for Targeted Therapies

The pyrimidine ring is a cornerstone of numerous biological processes, most notably as a key component of nucleic acids. In medicinal chemistry, the pyrimidine core has been extensively utilized to develop a wide array of therapeutic agents. The this compound scaffold, in particular, has emerged as a highly successful framework for the design of kinase inhibitors and other targeted molecules. The morpholine group often enhances aqueous solubility and can form critical hydrogen bonds with target proteins, while the 4-amino group provides a key interaction point within ATP-binding sites of kinases.

This guide will delve into the primary therapeutic targets that have been effectively drugged using this scaffold, with a focus on:

-

The PI3K/Akt/mTOR Pathway: A critical signaling cascade frequently dysregulated in cancer.

-

Adenosine Kinase (AK): A key enzyme in adenosine metabolism with implications for pain and inflammation.

-

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Pro-inflammatory enzymes that are validated targets for anti-inflammatory drugs.

For each target class, we will provide the scientific rationale for its therapeutic relevance, showcase examples of potent inhibitors derived from the this compound core, and offer detailed, field-proven experimental protocols for their identification and validation.

Part 1: Targeting the PI3K/Akt/mTOR Pathway in Oncology

Mechanistic Rationale & Therapeutic Significance

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, through mutations in PIK3CA, loss of the tumor suppressor PTEN, or other mechanisms, is a hallmark of many human cancers.[1] Consequently, inhibiting key nodes in this pathway has become a major focus of modern oncology drug development. The this compound scaffold has proven to be particularly effective in generating potent and selective inhibitors of PI3K and mTOR, which are structurally related kinases. Several derivatives have been developed as dual PI3K/mTOR inhibitors, a strategy aimed at a more complete shutdown of the pathway and potentially overcoming resistance mechanisms.[2]

Key Inhibitors and Structure-Activity Relationships

Numerous studies have detailed the synthesis and evaluation of morpholinopyrimidine derivatives as PI3K/mTOR inhibitors. For instance, the integration of various heterocyclic moieties at different positions on the pyrimidine ring has been explored to optimize potency and selectivity.[2] The morpholine oxygen is often crucial for forming a hydrogen bond with the hinge region of the kinase domain, a common feature among many kinase inhibitors.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the PI3K/Akt/mTOR pathway and highlights the points of inhibition by morpholinopyrimidine-based compounds.

Caption: The PI3K/Akt/mTOR signaling pathway with points of dual inhibition.

Experimental Protocol: In Vitro Kinase Assay for PI3K Alpha

This protocol describes a common method for determining the in vitro potency (IC50) of a compound against PI3Kα.

Principle: The assay measures the phosphorylation of a substrate (e.g., PIP2) by the kinase. The amount of product (PIP3) is quantified, often using a luminescence-based system where the amount of ATP consumed is measured.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

Kinase buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP solution

-

Test compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Then, dilute these stocks into the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

5 µL of kinase buffer containing the test compound (or DMSO for controls).

-

2.5 µL of a mix of PI3Kα enzyme and PIP2 substrate.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Representative PI3K/mTOR Inhibitory Activity

| Compound Class | Target | IC50 (nM) | Cellular Assay (e.g., A549 Proliferation, GI50 µM) | Reference |

| Thieno[3,2-d]pyrimidine | PI3Kα | 120 | Not Reported | [1] |

| Thieno[3,2-d]pyrimidine | mTOR | >1000 | Not Reported | [1] |

| Morpholinopyrimidine-5-carbonitrile | PI3K | Varies | 0.46 - >50 | [2] |

| Morpholinopyrimidine-5-carbonitrile | mTOR | Varies | Not Reported | [2] |

Part 2: Adenosine Kinase Inhibition for Pain and Inflammation

Mechanistic Rationale & Therapeutic Significance

Adenosine is an endogenous nucleoside that acts as an inhibitory neuromodulator and has potent anti-inflammatory effects.[3] Its local concentrations at sites of tissue injury and inflammation are tightly regulated by enzymes, primarily adenosine kinase (AK), which phosphorylates adenosine to adenosine monophosphate. By inhibiting AK, the local concentration of adenosine can be selectively increased at sites of injury, enhancing its natural analgesic and anti-inflammatory actions.[3] This makes AK a compelling target for non-opioid pain relief and for treating inflammatory disorders.

Lead Compound Analysis: ABT-702

A notable example of a potent AK inhibitor based on a related scaffold is ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine). This compound emerged from high-throughput screening and subsequent optimization, demonstrating a high potency with an IC50 of 1.7 nM for adenosine kinase.[3] It has shown oral activity in animal models of pain and inflammation, validating the therapeutic strategy of AK inhibition.[3]

Workflow for Adenosine Kinase Inhibitor Validation

The following diagram outlines a typical workflow for the identification and validation of a novel AK inhibitor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies has solidified the position of substituted aminopyrimidines as a cornerstone in medicinal chemistry. This versatile heterocyclic scaffold has proven to be a "privileged structure," forming the nucleus of numerous clinically successful drugs. Its ability to mimic the adenine core of ATP allows for potent and selective modulation of key biological targets, particularly protein kinases, which are often dysregulated in a multitude of diseases, most notably cancer. This technical guide provides a comprehensive exploration of substituted aminopyrimidines, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential.

I. Synthetic Strategies for Substituted Aminopyrimidines: Building the Core

The therapeutic utility of aminopyrimidines is intrinsically linked to the accessibility of diverse substitution patterns on the pyrimidine ring. Medicinal chemists employ a range of synthetic methodologies to construct libraries of these compounds for biological screening. These strategies can be broadly categorized into classical condensation reactions and modern microwave-assisted protocols.

A. Classical Condensation Methodologies

The most prevalent and time-tested approach to aminopyrimidine synthesis involves the condensation of a guanidine derivative with a 1,3-dielectrophilic species. This convergent strategy allows for the rapid assembly of the core heterocyclic ring.

A common pathway involves the reaction of chalcones with guanidine hydrochloride or carbonate in the presence of a base like sodium hydroxide or potassium hydroxide.[1] The reaction typically proceeds under reflux conditions in solvents such as ethanol or dimethylformamide (DMF) over several hours.

Another robust method starts from commercially available 2-amino-4,6-dichloropyrimidine. Nucleophilic aromatic substitution with various amines in the presence of a base like triethylamine provides a straightforward route to a diverse array of 2,4-disubstituted aminopyrimidines.[2] This method is often performed under solvent-free conditions at elevated temperatures.[2]

Experimental Protocol: Synthesis of 2,4-Disubstituted Aminopyrimidines via Nucleophilic Aromatic Substitution [2]

-

Reactant Preparation: In a clean, dry reaction vessel, finely grind 2-amino-4,6-dichloropyrimidine (3 mmol) and the desired substituted amine (3 mmol).

-

Addition of Base: Add triethylamine (6 mmol) to the powdered reactants.

-

Reaction Conditions: Heat the solvent-free mixture at 80–90 °C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane and ethyl acetate).

-

Work-up: Upon completion, add distilled water to the reaction mixture.

-

Isolation: If a precipitate forms, filter the solid and crystallize from ethanol. If no precipitate forms, evaporate the water under vacuum and crystallize the crude product from ethanol.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR, EI-MS, and HREI-MS.

B. Microwave-Assisted Organic Synthesis (MAOS)

To overcome the limitations of traditional heating methods, such as long reaction times and sometimes harsh conditions, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[3] MAOS can dramatically accelerate reaction rates, improve yields, and provide access to novel chemical space.

The Biginelli reaction, a multicomponent reaction for synthesizing dihydropyrimidinones and related heterocycles, is significantly expedited under microwave irradiation.[3] Similarly, the condensation of substituted chalcones with guanidine hydrochloride can be achieved in minutes under microwave heating, compared to hours with conventional methods.[3]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminopyrimidines from Chalcones

| Method | Starting Materials | Reaction Time | Temperature | Yield (%) |

| Conventional Heating | Chalcone, Guanidine HCl, NaOH | 3 - 12 hours | Reflux | 65 - 85 |

| Microwave-Assisted | Chalcone, Guanidine HCl, NaOH | 5 - 15 minutes | 100 - 120 °C | 70 - 90 |

II. The Biological Landscape of Aminopyrimidines: Beyond Kinase Inhibition

While the most prominent application of substituted aminopyrimidines lies in the realm of kinase inhibition, their biological activities are remarkably diverse, spanning antimicrobial, anti-inflammatory, and other therapeutic areas.[4]

A. Kinase Inhibition: A Targeted Approach to Cancer Therapy

The structural resemblance of the aminopyrimidine scaffold to the purine ring of ATP makes it an ideal template for designing competitive kinase inhibitors.[5] By occupying the ATP-binding pocket of a kinase, these compounds prevent the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways crucial for cell proliferation and survival. Several clinically approved anticancer drugs, including Imatinib and Palbociclib, are built around a 2-aminopyrimidine core.[1]

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the development and progression of several cancers, including non-small cell lung cancer (NSCLC).[6] Aminopyrimidine-based inhibitors have been successfully developed to target both wild-type and mutant forms of EGFR.[6] For instance, Osimertinib, a third-generation EGFR-TKI, is a member of the aminopyrimidine class of compounds and is approved for the first-line treatment of NSCLC patients with specific EGFR mutations.[6][7]

Signaling Pathway: EGFR Inhibition by Aminopyrimidine Derivatives

Caption: EGFR signaling cascade and its inhibition by aminopyrimidine-based drugs.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for cell cycle regulation.[8] Their aberrant activity is a hallmark of many cancers. Aminopyrimidine derivatives have been developed as potent and selective inhibitors of various CDKs. For example, (4-pyrazolyl)-2-aminopyrimidines have been identified as a potent class of CDK2 inhibitors.[8] Furthermore, 2-anilinopyrimidine derivatives have shown inhibitory activity against transcriptional CDKs such as CDK7, CDK8, and CDK9.[9]

Table 2: Examples of Aminopyrimidine-Based CDK Inhibitors and their Potency

| Compound Class | Target CDK | IC50 | Reference |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.29 nM | [8] |

| 2-Anilinopyrimidines | CDK7 | 0.479 µM | [9] |

| 2-Anilinopyrimidines | CDK8 | 0.716 µM | [9] |

| 2-Anilinopyrimidines | CDK9 | 0.059 µM | [9] |

Aurora kinases are another family of serine/threonine kinases that play a critical role in mitosis.[10] Their overexpression is observed in a variety of human cancers. Pyrimidine-based derivatives have been designed to inhibit Aurora kinases, leading to cell cycle arrest and tumor regression.[11] For example, a series of N-trisubstituted pyrimidine derivatives have been developed as potent Aurora kinase inhibitors, with some compounds showing IC50 values in the low nanomolar range for AURKA and AURKB.[10]

Workflow: Screening for Aurora Kinase Inhibitors

Caption: A typical workflow for the discovery of aminopyrimidine-based Aurora kinase inhibitors.

B. Antimicrobial Activity

The challenge of antimicrobial resistance has spurred the search for new chemical scaffolds with antibacterial and antifungal properties.[4] Substituted 2-aminopyrimidines have emerged as a promising class of antimicrobial agents.[4] Their mechanism of action can vary, and they have shown activity against a range of microbial pathogens.

C. Other Therapeutic Applications

The versatility of the aminopyrimidine scaffold extends to other therapeutic areas. Derivatives have been investigated for their potential as:

-

β-Glucuronidase Inhibitors: Some 2-aminopyrimidine derivatives have shown potent inhibition of β-glucuronidase, an enzyme implicated in certain pathological conditions like colon cancer.[2]

-

Anti-inflammatory Agents: By targeting kinases such as IKK2, which is involved in the NF-κB signaling pathway, aminopyrimidines can exert anti-inflammatory effects.[12]

-

Antiplatelet Aggregation Agents: Certain 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives have demonstrated the ability to inhibit platelet aggregation.[13]

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The development of effective aminopyrimidine-based drugs relies heavily on understanding the structure-activity relationship (SAR) – how modifications to the chemical structure influence biological activity.

A crucial interaction for many aminopyrimidine kinase inhibitors is the formation of hydrogen bonds between the 2-amino group and the "hinge" region of the kinase ATP-binding pocket.[14] Substitutions at other positions on the pyrimidine ring are then explored to enhance potency and selectivity.

For instance, in a series of 4-chloro-5-substituted-pyrimidin-2-amine analogs, the 4-chloro group serves as a handle for introducing diverse substituents via nucleophilic aromatic substitution, while the C5 position can be modified to optimize interactions with the kinase active site.[14]

In the development of aminopyrimidine amides as Lck inhibitors, it was found that replacing a 2-aminoquinazoline with a 2-aminopyrimidine amide led to a decrease in potency but offered opportunities for improving selectivity.[15] Further modifications to the amide portion and other substituents allowed for the identification of compounds with improved cellular potency and selectivity profiles.[15]

Logical Relationship: SAR-Guided Optimization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brieflands.com [brieflands.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Analogs of 4-Amino-6-morpholinopyrimidine: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Abstract

The 4-amino-6-morpholinopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the exploration of structural analogs of this compound. We will delve into the core structural features, systematic synthetic strategies for analog development, key biological targets, and detailed protocols for evaluating their therapeutic potential. The causality behind experimental choices and the interpretation of structure-activity relationship (SAR) data will be emphasized to empower rational drug design.

Introduction: The this compound Core

The this compound molecule is characterized by a central pyrimidine ring substituted with an amino group at the C4 position and a morpholino moiety at the C6 position. This unique arrangement of functional groups imparts favorable physicochemical properties and allows for specific interactions with biological targets. The core structure presents multiple avenues for chemical modification, making it an attractive starting point for the development of novel therapeutics. The primary biological activities associated with this scaffold are its potent anti-inflammatory and anticancer effects, which are often attributed to the modulation of key signaling pathways such as PI3K/mTOR and NF-κB.

Figure 1: Core Structure of this compound

Caption: Core scaffold of this compound.

Synthetic Strategies for Analog Development

A systematic approach to analog synthesis is crucial for establishing a robust structure-activity relationship. The following section outlines a generalized synthetic workflow for generating a library of this compound analogs with modifications at key positions.

General Synthetic Scheme

The synthesis of this compound analogs typically commences from a readily available starting material, 4,6-dichloropyrimidine. A sequential nucleophilic substitution strategy allows for the introduction of diverse functionalities.

Figure 2: General Synthetic Workflow

Caption: Generalized synthetic route for analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a generic 4-(substituted-amino)-6-morpholinopyrimidine analog.

Step 1: Synthesis of 4-Chloro-6-morpholinopyrimidine

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

-

Stir the mixture for 20-30 minutes at room temperature.

-

Add morpholine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-morpholinopyrimidine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(Substituted-amino)-6-morpholinopyrimidine Analogs

-

Dissolve the purified 4-chloro-6-morpholinopyrimidine (1.0 eq) in a suitable solvent like 1,4-dioxane.

-

Add the desired primary or secondary amine (R-NH₂) (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Reflux the reaction mixture at 100-110°C for 20-48 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under vacuum.

-

Dilute the residue with an organic solvent (e.g., chloroform) and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Biological Activities and Mechanisms of Action

Structural analogs of this compound have demonstrated significant potential as both anticancer and anti-inflammatory agents. Their efficacy is largely attributed to the modulation of critical intracellular signaling pathways.

Anticancer Activity: Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers. Several morpholinopyrimidine derivatives have been identified as potent inhibitors of this pathway.[2][3]

Figure 3: PI3K/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/mTOR pathway.

By inhibiting PI3K and/or mTOR, these analogs can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Anti-inflammatory Activity: Modulation of NF-κB, iNOS, and COX-2

Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Analogs of this compound have been shown to suppress the inflammatory response by inhibiting the NF-κB pathway, leading to reduced expression of iNOS and COX-2.[3][6]

Figure 4: Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold allows for the elucidation of key structural features required for potent biological activity.

Table 1: Summary of Structure-Activity Relationships

| Position of Modification | Type of Modification | Impact on Anticancer Activity | Impact on Anti-inflammatory Activity | Rationale |

| C2-Position | Introduction of substituted heterocycles (e.g., pyrazolo groups) | Generally increases efficacy[2] | - | Enhances binding affinity to target kinases. |

| C4-Amino Group | Substitution with bulky alkyl or aryl groups | Can decrease activity | May modulate selectivity | The free amino group is often crucial for hydrogen bonding with the target protein. |

| C5-Position | Introduction of a cyano group | Can enhance activity in some analogs[2] | - | The electron-withdrawing nature can influence the electronic properties of the pyrimidine ring. |

| C6-Morpholino Group | Replacement with other cyclic amines (e.g., piperidine, piperazine) | Activity is often retained or slightly modified | Can modulate pharmacokinetic properties | The morpholino group contributes to favorable solubility and metabolic stability. |

Protocols for Biological Evaluation

A tiered approach to biological evaluation is recommended, starting with in vitro assays to assess cytotoxicity and target engagement, followed by more complex cellular and in vivo models.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the analog that inhibits cell growth by 50% (IC₅₀).

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

Protocol 2: Western Blot Analysis for PI3K/mTOR Pathway Proteins

This protocol assesses the effect of the analogs on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

-

Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite, a stable product of NO, in cell culture supernatants.

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 Gene Expression

This protocol measures the mRNA levels of iNOS and COX-2.

-

Treat RAW 264.7 cells with the test compounds and/or LPS as described in Protocol 3.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.[4]

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel anticancer and anti-inflammatory agents. This guide has provided a framework for the rational design, synthesis, and biological evaluation of its structural analogs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel therapeutic combinations, and identifying new biological targets for this promising class of molecules. The integration of computational modeling and advanced screening technologies will further accelerate the discovery of clinically viable drug candidates.

References

-

Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PubMed Central. Available at: [Link]

-

Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. Available at: [Link]

Sources

- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]